4-(4-Ethylpiperazin-1-yl)butan-1-amine
Description
Contextualization within Piperazine-Containing Amine Scaffolds
Piperazine (B1678402) and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their frequent appearance in biologically active compounds. mdpi.comnih.gov The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a common feature in a wide array of therapeutic agents, including those with anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. mdpi.comresearchgate.netresearchgate.net
The versatility of the piperazine structure allows for extensive modification, influencing the compound's pharmacological activity. nih.gov The two nitrogen atoms within the ring can be substituted, enabling the fine-tuning of the molecule's physicochemical properties such as solubility, bioavailability, and target affinity. nih.govsemanticscholar.org The presence of the piperazine core is often instrumental in optimizing the pharmacokinetic profile of a drug candidate. nih.govmdpi.com
Structural Significance of the Butylamine (B146782) Moiety and Piperazine Ring in Medicinal Chemistry
The molecular structure of 4-(4-Ethylpiperazin-1-yl)butan-1-amine features two key components: the N-ethylpiperazine ring and a four-carbon alkyl chain (butylamine). The N-ethylpiperazine portion provides a basic nitrogen center, which can be crucial for interactions with biological targets and can enhance water solubility. semanticscholar.org The piperazine ring itself offers a degree of structural rigidity and serves as a versatile linker or scaffold. nih.gov
Overview of Research Trajectories for Related Chemical Entities
While dedicated research on this compound is still emerging, studies on structurally similar compounds provide valuable insights into its potential areas of investigation.
One notable area of research involves derivatives of (4-ethyl-piperaz-1-yl)-phenylmethanone . These compounds have been identified as having neuroprotective properties against beta-amyloid-induced toxicity, a key factor in Alzheimer's disease. nih.gov Studies have shown that this chemical entity can reverse ATP depletion in neuronal cells and inhibit the neurotoxic effects of glutamate, suggesting a potential therapeutic application in neurodegenerative disorders. nih.gov
Another relevant research trajectory is the development of CXCR4 antagonists . In this context, scientists have explored N-alkyl piperazine side chains as replacements for a butylamine moiety. This line of inquiry led to the identification of N'-ethyl-N-propyl-piperazine derivatives with improved metabolic stability and reduced off-target effects, highlighting the potential for modulating biological activity through modifications of the piperazine and alkylamine components. nih.govnih.gov
Furthermore, piperazine derivatives are widely investigated for their potential as antipsychotic agents . Research in this area focuses on their interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The specific substitutions on the piperazine ring and the nature of the linker chain are crucial for receptor affinity and selectivity.
Investigations into piperazine derivatives as acetylcholinesterase inhibitors for conditions like Alzheimer's disease also provide a relevant context. nih.gov The ability of these compounds to interact with key enzymes in the nervous system underscores the broad potential of this chemical class.
Scope and Objectives of Focused Academic Inquiry on this compound
Given the established importance of the piperazine scaffold and the insights gained from related compounds, a focused academic inquiry into this compound would likely pursue several key objectives:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce high-purity this compound and its derivatives is a fundamental first step. nih.gov This would be followed by thorough structural confirmation using various analytical techniques.
Pharmacological Profiling: A primary objective would be to screen the compound for a range of biological activities, drawing inspiration from the known therapeutic applications of piperazine derivatives. This would include, but not be limited to, its potential as a neuroprotective agent, an anticancer agent, an antimicrobial agent, or a modulator of central nervous system receptors. researchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure would be crucial to understand how different functional groups influence its biological activity. This could involve altering the substituent on the piperazine nitrogen, changing the length of the alkyl chain, or introducing other chemical moieties. biomolther.org
Mechanism of Action Studies: For any identified biological activity, a key objective would be to elucidate the underlying mechanism of action. This would involve identifying the specific molecular targets (e.g., receptors, enzymes) with which the compound interacts and the signaling pathways it modulates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-2-12-7-9-13(10-8-12)6-4-3-5-11/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNAFVVVYJUKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4486-93-5 | |
| Record name | 4486-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 4-(4-Ethylpiperazin-1-yl)butan-1-amine
The preparation of the target compound can be achieved through various multi-step synthesis approaches, which allow for the careful and controlled construction of the molecule.
A common and versatile method for the synthesis of this compound is through the nucleophilic substitution reaction of N-ethylpiperazine with a suitable four-carbon electrophile that contains a protected or masked primary amine. This multi-step approach ensures that the primary amine does not undergo undesired side reactions.
One plausible pathway begins with the alkylation of N-ethylpiperazine with a 4-halobutanenitrile, such as 4-chlorobutanenitrile or 4-bromobutanenitrile. This reaction forms the intermediate 4-(4-ethylpiperazin-1-yl)butanenitrile. The nitrile group serves as a precursor to the primary amine and is subsequently reduced in a separate step. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Another multi-step strategy involves the use of a phthalimide-protected aminobutyl halide. For instance, N-(4-bromobutyl)phthalimide can be reacted with N-ethylpiperazine to form the phthalimide-protected intermediate. The final step involves the deprotection of the phthalimide group, typically through hydrazinolysis with hydrazine hydrate, to yield the desired this compound.
A third approach is the reductive amination of a suitable carbonyl compound. This would involve the reaction of N-ethylpiperazine with a 4-oxobutylamine derivative where the aldehyde is protected, or with a compound like 4-aminobutanal. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the target amine.
| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product |
| N-Ethylpiperazine | 4-Chlorobutanenitrile | 4-(4-Ethylpiperazin-1-yl)butanenitrile | This compound |
| N-Ethylpiperazine | N-(4-Bromobutyl)phthalimide | N-[4-(4-Ethylpiperazin-1-yl)butyl]phthalimide | This compound |
| N-Ethylpiperazine | 4-Oxobutanal (or protected form) | Iminium ion intermediate | This compound |
The functionalization of the piperazine (B1678402) core is a critical aspect of the synthesis, particularly for creating derivatives. In the context of synthesizing the parent compound, the key functionalization is the introduction of the ethyl group at one of the nitrogen atoms. This is typically achieved by starting with piperazine itself and performing a mono-N-alkylation with an ethylating agent like ethyl iodide or ethyl bromide. Careful control of stoichiometry is necessary to minimize the formation of the di-ethylated product.
Alternatively, one could start with a mono-protected piperazine, such as tert-butoxycarbonyl (Boc) protected piperazine. The unprotected nitrogen can be ethylated, followed by the deprotection of the Boc group to yield N-ethylpiperazine. This precursor is then used in the subsequent steps to introduce the butylamine (B146782) chain.
The introduction of the butyl chain and the formation of the terminal primary amine are pivotal steps. As outlined in the multi-step synthesis section, the butyl chain is typically introduced via an alkylation reaction with a bifunctional C4 synthon. The choice of this synthon is crucial as it must contain a group that can be readily converted to a primary amine.
Common reactions for the formation of the primary amine from its precursor include:
Nitrile Reduction: The reduction of a terminal nitrile group is a robust method. Reagents like LiAlH4 in an ethereal solvent or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) are effective for this transformation.
Gabriel Synthesis: This classic method involves the use of phthalimide as a protected form of a primary amine. The final deprotection step with hydrazine liberates the desired amine.
Reduction of an Azide: An alternative strategy is to use a 4-azidobutyl halide for the initial alkylation of N-ethylpiperazine. The resulting azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride or by catalytic hydrogenation.
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of the title compound allows for the exploration of structure-activity relationships in various contexts. These modifications can be made at several positions on the molecule.
A wide array of derivatives can be generated by modifying the substituent on the piperazine nitrogen that is not attached to the butylamine chain. Instead of an ethyl group, other alkyl, aryl, or heterocyclic groups can be introduced.
The general synthetic strategy would involve starting with a mono-protected piperazine, reacting the free nitrogen with the desired substituent, deprotecting the second nitrogen, and then proceeding with the introduction of the butylamine chain as previously described. For example, N-benzylpiperazine or N-arylpiperazines can be used in place of N-ethylpiperazine. The synthesis of N-arylpiperazines can be accomplished through methods such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions.
| Piperazine Precursor | Resulting Analogue Structure |
| N-Benzylpiperazine | 4-(4-Benzylpiperazin-1-yl)butan-1-amine |
| N-(2-Methoxyphenyl)piperazine | 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine |
| N-(Pyridin-2-yl)piperazine | 4-[4-(Pyridin-2-yl)piperazin-1-yl]butan-1-amine |
Beyond simple substitution on the piperazine nitrogen, more complex heterocyclic and aromatic moieties can be incorporated. This can be achieved by using more elaborate starting materials or by further functionalizing the initial product.
For instance, the primary amine of this compound can be used as a handle for further chemical transformations. It can be acylated with various carboxylic acids, including those containing heterocyclic or aromatic rings, to form amides. It can also undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines, thereby introducing a wide range of substituents at the terminus of the butyl chain.
Furthermore, derivatives can be synthesized where the piperazine ring itself is part of a larger, more complex fused ring system. The synthetic strategies for such molecules would be significantly more complex and would depend on the specific target structure.
Stereoselective Synthesis of Chiral Analogues
The stereoselective synthesis of chiral analogues of this compound, where a stereocenter is introduced on the piperazine ring or the butan-1-amine side chain, can be achieved through several strategic approaches. These methods primarily rely on asymmetric catalysis, the use of chiral starting materials, or chiral auxiliaries to control the stereochemical outcome of the reaction.
One prominent strategy involves the asymmetric hydrogenation of pyrazine derivatives . This method allows for the enantioselective formation of chiral piperazines which can then be further functionalized. For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones with high enantioselectivity. These piperazin-2-one intermediates can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity.
Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation . This approach is used for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones from differentially N-protected piperazin-2-ones. The resulting enantioenriched piperazin-2-ones can be reduced to chiral piperazines, providing access to a diverse range of stereochemically defined building blocks.
The use of chiral starting materials , such as amino acids, provides a reliable method for constructing chiral piperazine frameworks. For example, a concise and modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines has been developed starting from commercial amino acids, utilizing a Pd-catalyzed carboamination reaction.
Asymmetric lithiation of N-Boc protected piperazines using a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate offers a direct route to α-functionalized chiral piperazines. The diastereoselectivity of this method can be influenced by the choice of the distal N-substituent and the electrophile.
Finally, chiral resolution of a racemic mixture of a suitable piperazine intermediate can be employed. This method separates enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.
Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Piperazine Analogues
| Method | Key Features | Advantages | Potential Limitations |
| Asymmetric Hydrogenation | Catalytic reduction of pyrazine precursors. | High enantioselectivity, potential for scalability. | Requires specific pyrazine precursors. |
| Pd-Catalyzed Allylic Alkylation | Forms C-C bonds with stereocontrol. | Access to α-substituted chiral piperazines. | Multi-step process involving reduction. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., amino acids). | Predictable stereochemistry. | Limited diversity based on available starting materials. |
| Asymmetric Lithiation | Direct C-H functionalization of the piperazine ring. | Direct access to α-functionalized piperazines. | Requires stoichiometric chiral ligands and cryogenic conditions. |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Applicable to a wide range of compounds. | Theoretical maximum yield of 50% for the desired enantiomer. |
Reaction Mechanisms and Optimization of Synthetic Pathways
Catalytic Approaches in Amine Synthesis
Catalytic methods are central to the efficient synthesis of amines, including the formation of the C-N bonds in the target molecule. Palladium-catalyzed amination , also known as the Buchwald-Hartwig amination, is a versatile method for forming C-N bonds. The general mechanism involves the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of this catalytic cycle.
Reductive amination is another widely used catalytic approach for synthesizing amines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. The reaction can be catalyzed by various metals, and the choice of reducing agent is important for selectivity. For instance, sodium triacetoxyborohydride is a mild and selective reducing agent often used for this purpose. The mechanism involves the formation of an iminium ion, which is then reduced by a hydride source.
Regioselectivity and Chemoselectivity Considerations
In the synthesis of unsymmetrically substituted piperazines like this compound, controlling regioselectivity is paramount. When alkylating piperazine, which has two secondary amine groups, mono-alkylation is often desired over di-alkylation. This can be achieved by using a large excess of piperazine or by employing a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group directs the first alkylation to the unprotected nitrogen, and can be subsequently removed to allow for a different substituent to be introduced at the other nitrogen.
Chemoselectivity is also a key consideration, particularly when dealing with substrates containing multiple reactive functional groups. For example, when reacting N-ethylpiperazine with a molecule containing both a halide and a primary amine (e.g., 4-chlorobutan-1-amine), the reaction conditions must be optimized to favor N-alkylation at the piperazine nitrogen over potential side reactions involving the primary amine. The choice of base and solvent can significantly influence the outcome of such competitive reactions.
Biological Activity Profiles and Mechanistic Investigations in Vitro
Enzyme Inhibition Potentials of Piperazine (B1678402) Derivatives
The ability of piperazine-containing molecules to inhibit specific enzymes is a cornerstone of their therapeutic potential. The following sections explore the in vitro inhibitory activities of piperazine derivatives against a range of clinically relevant enzymes.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of neurotransmission. Their inhibition is a key strategy in the management of Alzheimer's disease. A variety of piperazine derivatives have been investigated for their ability to inhibit these enzymes.
For instance, a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their anticholinesterase activity. Among these, compound 5o (4-benzylpiperazine derivative) demonstrated a half-maximal inhibitory concentration (IC50) of 0.011 µM against AChE, which was more potent than the standard drug donepezil (IC50 = 0.054 µM). nih.gov Another study on indolylpropyl-piperazinyl oxoethyl-benzamido piperazines identified compounds 18 and 19 with IC50 values of 3.4 µM and 3.6 µM against AChE, respectively, comparable to donepezil (IC50 = 2.17 µM). ibmc.msk.ru
Furthermore, a study of piperazine derivatives with potent drug moieties reported IC50 values ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov Hybrid molecules of (α)-lipoic acid and benzyl piperazines also showed inhibitory activity, particularly against BChE. mdpi.com Specifically, some of these hybrids, such as 15 , 17 , and 18 , inhibited both AChE and BChE. mdpi.com
| Compound Class | Target Enzyme | IC50 Values (µM) | Reference |
| Thiazole-piperazines | Acetylcholinesterase (AChE) | 0.011 (for compound 5o) | nih.gov |
| Indolylpropyl-piperazinyl oxoethyl-benzamido piperazines | Acetylcholinesterase (AChE) | 3.4 - 3.6 | ibmc.msk.ru |
| Piperazine derivatives with potent drug moieties | Acetylcholinesterase (AChE) | 4.59 - 6.48 | nih.gov |
| Piperazine derivatives with potent drug moieties | Butyrylcholinesterase (BChE) | 4.85 - 8.35 | nih.gov |
| (α)-Lipoic acid-benzyl piperazine hybrids | Butyrylcholinesterase (BChE) | Exhibited inhibitory activity | mdpi.com |
Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a hormone implicated in various cardiovascular diseases. While research into aldosterone synthase inhibitors has explored various chemical scaffolds, specific data on piperazine derivatives as the primary active pharmacophore is an area of ongoing investigation. Some complex molecules that inhibit CYP11B2 may contain a piperazine moiety as part of their larger structure. For example, the development of selective aldosterone synthase inhibitors has led to compounds like the pyrimidine-based inhibitor 22 , which has demonstrated high selectivity for CYP11B2. nih.gov Further research is needed to specifically elucidate the role of the piperazine ring in the inhibition of this enzyme.
Purine nucleoside phosphorylase (PNP) is an enzyme involved in the purine salvage pathway, and its inhibition has therapeutic potential in T-cell mediated diseases and cancer. mdpi.com Research has identified that derivatives of purine nucleosides can be effective PNP inhibitors. ibmc.msk.ru One study detailed the synthesis and anticancer activity of novel C6-piperazine substituted purine steroid-nucleoside analogues. Compounds 8b and 9b from this series exhibited significant cytotoxicity against PC-3 cell lines, suggesting a potential, indirect link to pathways that could involve PNP, although direct PNP inhibition data for these specific piperazine derivatives was not the primary focus of the study. nih.gov
Kinesin spindle protein (Eg5), a motor protein, plays a vital role in the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drug development. nih.gov Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells. nih.gov While various classes of compounds, such as those with biphenyl and benzimidazole cores, have been identified as Eg5 inhibitors, the specific contribution of piperazine-containing molecules is an area of interest. nih.govnih.gov For instance, some complex chemical structures designed as Eg5 inhibitors may incorporate a piperazine ring to modulate physicochemical properties or interact with specific subsites of the allosteric binding pocket.
Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. mdpi.com Its inhibition is a primary strategy for the treatment of influenza. While many known neuraminidase inhibitors are derivatives of sialic acid, research into other scaffolds is ongoing. Piperazine-containing compounds have been investigated for their anti-influenza activity. For example, Nucleozin, a piperazine amide, is a potent inhibitor of influenza A virus by inducing the aggregation of the nucleoprotein, not by inhibiting neuraminidase. nih.gov However, the vast chemical space of piperazine derivatives continues to be explored for direct neuraminidase inhibitors.
The P2Y12 receptor is a crucial platelet receptor that, when activated by adenosine diphosphate (ADP), leads to platelet aggregation and thrombus formation. nih.gov Antagonists of this receptor are vital in the prevention of cardiovascular events. A notable class of P2Y12 antagonists includes piperazinyl-glutamate-pyrimidines. These compounds have demonstrated exceptional potency in inhibiting platelet aggregation. nih.gov For instance, modifications at the 4-position of the pyrimidine ring with substituted piperidines have yielded compounds with good human platelet rich plasma (PRP) potency, selectivity, and oral bioavailability. nih.gov
| Compound Class | Target Receptor | Biological Effect | Reference |
| Piperazinyl-glutamate-pyrimidines | P2Y12 | Potent antagonism and inhibition of platelet aggregation | nih.gov |
Reverse Transcriptase Enzyme Inhibition
Currently, there is no publicly available scientific literature detailing the direct inhibitory effects of 4-(4-Ethylpiperazin-1-yl)butan-1-amine on reverse transcriptase enzymes. While various nitrogen-containing heterocyclic compounds have been investigated for such activity, specific studies on this particular compound are not reported in the reviewed literature.
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)
The piperazine moiety is a common scaffold in the design of antiproliferative agents. However, specific data on the cytotoxic and antiproliferative effects of this compound against human tumor cell lines is not available in the current body of scientific literature. Research has been conducted on structurally related compounds, but direct evidence for this specific molecule is lacking.
Assessment of Potency Against Human Tumor Cell Lines
Detailed assessments of the potency of this compound, typically represented by IC50 values against a panel of human tumor cell lines, have not been reported in published research. Therefore, a data table summarizing its efficacy against various cancer cell lines cannot be constructed at this time.
Investigation of Selectivity Towards Specific Molecular Targets (e.g., EGFR kinase)
The investigation into the selectivity of this compound for specific molecular targets, such as Epidermal Growth Factor Receptor (EGFR) kinase, has not been documented in the available scientific literature. While many kinase inhibitors incorporate a piperazine ring to interact with the ATP-binding site, the specific inhibitory profile and selectivity of this compound remain uncharacterized.
Structure Activity Relationship Sar Studies
Elucidating Key Structural Features for Biological Potency
The biological activity of piperazine (B1678402) derivatives is intricately linked to their three-dimensional structure and the nature of the chemical groups attached to the core scaffold. researchgate.net SAR studies have systematically explored modifications at various positions to map the molecular interactions essential for eliciting a pharmacological response.
Role of the Piperazine Ring and N-Substitutions
The N1 and N4 nitrogens of the piperazine core can serve as hydrogen bond acceptors, and their basicity (pKa) plays a crucial role in bioavailability and target affinity. nih.gov Modifications at these positions can modulate lipophilicity, metabolic stability, and receptor binding. researchgate.net
Substitutions on the nitrogen atoms are critical determinants of activity. For instance, N-alkylation, such as the ethyl group in 4-(4-Ethylpiperazin-1-yl)butan-1-amine, can influence the compound's potency and pharmacokinetic profile. researchgate.netresearchgate.net Studies on various piperazine series have shown that the nature of the N-substituent—be it a small alkyl group, an acyl group, a sulfonyl group, or a larger aromatic system—dramatically impacts the biological outcome. nih.govresearchgate.net In some series, replacing a piperazine ring with other cyclic structures like morpholine or pyrrolidine leads to a significant decrease in activity, highlighting the privileged nature of the piperazine scaffold. nih.gov
| N-Substitution Type | General Effect on Biological Activity | Example Modification | Observed Outcome |
|---|---|---|---|
| Alkyl Groups (e.g., Methyl, Ethyl) | Modulates potency and pharmacokinetic properties. researchgate.net | Comparison of methyl- vs. ethyl-piperazine derivatives. | Varied mean growth inhibition in cancer cell lines. researchgate.net |
| Acyl Groups | Can improve antitumor bioactivities. nih.gov | Incorporation of an acyl piperazine moiety at C-28 of certain triterpenes. | Significantly improved antitumor effects. nih.gov |
| Aromatic/Heterocyclic Groups | Significantly impacts receptor binding affinity and selectivity. nih.govnih.gov | Substitution with a phenylpiperazine skeleton. | Plays a significant role in antiproliferative effects. nih.gov |
| Sulfonyl Groups | Affects acaricidal activity in specific derivatives. researchgate.net | Substitution of nitrogen with a sulfonyl group. | Potent activity observed in phenylpiperazine derivatives against T. urticae. researchgate.net |
Influence of the Butyl Amine Side Chain Length and Functionalization
The side chain connected to the piperazine ring is another critical element for biological activity. For compounds like this compound, the butyl amine side chain plays a vital role in positioning the terminal amine group for interaction with the biological target.
The length of the alkyl chain is a key parameter. Research on various classes of compounds has shown that altering the number of carbon atoms in the linker can optimize receptor binding and potency. nih.gov For example, in a series of CXCR4 antagonists, replacing the n-butyl amine side chain of a lead compound with other N-alkyl-substituted heterocycles was explored to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This work demonstrated that modifications to the side chain, not just the N-substitutions, were crucial for enhancing properties like metabolic stability and reducing off-target effects. nih.gov
Functionalization of the side chain, such as the introduction of hydroxyl or carbonyl groups, can also introduce new hydrogen bonding capabilities, potentially increasing affinity for the target. stereoelectronics.org
Impact of Aromatic and Heterocyclic Substituents on Activity
While this compound itself does not possess an aromatic substituent directly on the piperazine ring, this is a common and highly impactful modification in the broader class of piperazine derivatives. nih.gov The introduction of aryl or heteroaryl groups can confer a wide range of pharmacological activities, from anticancer to central nervous system effects. researchgate.netnih.gov
SAR studies have consistently shown that the nature and position of substituents on these aromatic rings are critical. nih.gov For instance:
Electron-withdrawing groups (e.g., -F, -Cl, -NO2, -CF3) on a phenyl ring attached to the piperazine often enhance antitumor activity compared to electron-donating groups (e.g., -OCH3, -CH3). nih.gov
The position of the substituent (ortho, meta, or para) can dramatically alter activity. In some cases, ortho-substituted derivatives show the greatest impact. nih.gov
Heterocyclic substituents can be more effective than simple benzene rings in certain contexts. nih.govnih.gov For example, replacing a benzene ring with a heterocycle like indole can maintain high affinity and selectivity for specific receptors. nih.gov
These findings underscore the importance of the electronic and steric properties of substituents in governing the interaction with biological targets.
| Substituent Type | Position | General Impact on Activity | Reference Finding |
|---|---|---|---|
| Electron-Withdrawing (F, Cl, NO₂) | Varies | Generally enhances antitumor activity. nih.gov | Compounds with these groups showed greater inhibitory activities than those with electron-donating groups. nih.gov |
| Electron-Donating (OMe, Me) | Varies | Generally shows lower antitumor activity compared to electron-withdrawing groups. nih.gov | SAR studies indicated a clear trend of lower potency. nih.gov |
| Nitro (NO₂) | Ortho | Greatest impact on activity compared to meta or para positions in one study. nih.gov | Replacement with chlorine at the same position led to a dramatic decrease in antibacterial activity. nih.gov |
| Halogens (F, Cl) | Varies | Substitution of halogen atoms on the benzene ring had a great impact on anti-tumour activity. nih.gov | Fluorine-substituted compounds showed the best activity in one series of chalcone-piperazine derivatives. nih.gov |
Stereochemical Implications in Biological Activity
Stereochemistry can have a profound effect on the pharmacological properties of piperazine derivatives. researchgate.net The introduction of a chiral center, either on the piperazine ring itself or on one of its substituents, can lead to enantiomers with significantly different biological activities, receptor binding affinities, and metabolic profiles. researchgate.net This stereoselectivity arises because biological targets, such as enzymes and receptors, are chiral environments. One enantiomer may fit into a binding site much more effectively than the other, leading to a more potent biological response. The size and shape of substituents, influenced by stereochemistry, can directly impact receptor binding specificity and affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These mathematical models are invaluable tools in drug discovery for predicting the activity of novel molecules and for understanding the physicochemical properties that drive potency.
Development of Predictive Models for In Vitro Biological Activity
For classes of compounds including piperazine derivatives, QSAR models have been successfully developed to predict various in vitro biological activities, such as anticancer or anti-influenza effects. researchgate.netplos.org These models typically use a range of molecular descriptors that quantify different aspects of a molecule's structure, including:
Topological descriptors: Which describe the size, shape, and branching of the molecule.
Electronic descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.
Physicochemical descriptors: Like lipophilicity (logP) and molar refractivity.
For example, a QSAR study on isoxazole-piperazine derivatives identified the importance of the first-order molecular connectivity index for activity against the MCF-7 breast cancer cell line and the second-order molecular connectivity index for activity against the Huh-7 liver cancer cell line. researchgate.net Another study developed a QSAR model to predict the anti-influenza activity of nucleozin analogs, which helped to rationalize the observed loss of activity when the piperazine ring was modified. plos.org These predictive models serve as a powerful guide for the rational design and optimization of new, more potent compounds within this chemical family. acs.org
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its reactivity and interactions. These studies are typically performed using methods like Density Functional Theory (DFT).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to participate in electron transfer processes. The primary amine and the tertiary amines within the piperazine ring would be expected to be significant contributors to the HOMO, indicating their electron-donating potential. The LUMO, conversely, would likely be distributed across the molecule, indicating regions susceptible to nucleophilic attack.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes. Specific energy values for this compound are not available in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, areas of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while areas of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the primary amine and the piperazine ring due to the presence of lone pairs of electrons. These regions would be the primary sites for interactions with electrophiles, such as protonation or coordination to metal ions. The hydrogen atoms of the amine groups and the alkyl chain would exhibit positive potential.
Influence of Solvent Environments on Molecular Properties
The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational studies can simulate these effects using various solvent models, such as implicit (continuum) or explicit solvent models. These simulations can predict how the polarity of the solvent affects the molecule's conformation, electronic structure, and reactivity. For a molecule with multiple amine groups like this compound, the solvent's ability to form hydrogen bonds would be a critical factor in determining its behavior in solution.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Prediction of Ligand-Protein Binding Affinities
Molecular docking programs can estimate the binding affinity, often expressed as a binding energy or a docking score, which indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction. To perform such a study for this compound, a specific protein target would need to be identified.
Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Protein Target
| Protein Target | Binding Affinity (kcal/mol) |
| Target not specified | Data not available |
Note: This table is for illustrative purposes. Specific binding affinity data for this compound are not available in the searched literature.
Identification of Key Binding Pockets and Interaction Modes
Beyond predicting binding affinity, molecular docking can reveal the specific interactions that stabilize the ligand-protein complex. This includes identifying the key amino acid residues in the protein's binding pocket that interact with the ligand. These interactions can be hydrogen bonds, ionic interactions, hydrophobic interactions, or van der Waals forces. For this compound, the primary amine and the nitrogen atoms of the piperazine ring would be expected to act as hydrogen bond donors and acceptors, playing a crucial role in anchoring the molecule within a binding pocket. The ethyl and butyl chains would likely engage in hydrophobic interactions.
An extensive review of computational chemistry and molecular modeling studies on piperazine derivatives provides insights into the potential behavior of this compound. While specific research on this exact compound is limited, the methodologies and findings from studies on structurally related molecules offer a framework for understanding its potential interactions and dynamics at a molecular level.
Future Directions and Research Gaps
Exploration of Novel and Greener Synthetic Pathways
The synthesis of N-alkylated piperazines, such as 4-(4-Ethylpiperazin-1-yl)butan-1-amine, has traditionally relied on conventional methods like nucleophilic substitution on alkyl halides and reductive amination. While effective, these methods often involve harsh reagents, multiple steps, and the generation of significant waste. The future of synthesizing this and related compounds lies in the adoption of greener and more efficient methodologies.
Recent advancements in synthetic organic chemistry offer promising alternatives. Photoredox catalysis , for instance, utilizes visible light to initiate radical-based reactions under mild conditions, offering a more sustainable approach to C-H functionalization of piperazines. Similarly, flow chemistry presents a paradigm shift from batch processing to continuous manufacturing. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste streams. The application of flow chemistry to the synthesis of piperazine (B1678402) derivatives, including N-alkylation, is an area ripe for exploration.
Furthermore, the field of biocatalysis offers an environmentally benign route to chiral piperidine (B6355638) and potentially piperazine derivatives through the use of enzymes like lipases. Exploring enzymatic pathways for the synthesis of this compound could lead to highly selective and sustainable manufacturing processes.
Table 1: Comparison of Synthetic Methodologies for Piperazine Derivatives
| Methodology | Advantages | Disadvantages |
| Traditional Synthesis | Well-established procedures | Harsh reagents, multiple steps, significant waste |
| Photoredox Catalysis | Mild reaction conditions, sustainable | May require specialized equipment |
| Flow Chemistry | High efficiency, improved safety, reduced waste | Initial setup costs can be high |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme stability and cost can be a concern |
Expanding the Scope of Biological Targets and Therapeutic Applications
The piperazine scaffold is a well-known pharmacophore present in a wide array of approved drugs targeting various biological systems. Derivatives have shown promise in treating neurodegenerative diseases, cancer, and acting as ligands for G-protein coupled receptors (GPCRs). However, the specific biological targets and therapeutic applications of the this compound scaffold remain largely uncharted.
Future research should focus on systematically screening this compound and its analogs against a diverse panel of biological targets. Given the structural motifs present—a basic amine and a substituted piperazine ring—potential targets could include:
Neurotransmitter Receptors and Transporters: The structural similarity to known central nervous system (CNS) active agents suggests potential activity at dopamine (B1211576), serotonin (B10506), or adrenergic receptors and transporters. This could have implications for treating conditions like Parkinson's disease, depression, and anxiety. nih.govnih.govnih.gov
Kinases: The piperazine moiety is a common feature in many kinase inhibitors used in oncology. mdpi.comnih.gov Investigating the inhibitory activity of this compound derivatives against various cancer-related kinases could unveil novel anti-cancer agents.
GPCRs: As a versatile scaffold, arylpiperazines are known to be ligands for a variety of aminergic GPCRs. mdpi.comnih.gov Screening against a broad range of GPCRs could identify novel modulators for various physiological processes.
A comprehensive biological evaluation will be crucial in mapping the therapeutic landscape for this particular scaffold and identifying promising avenues for drug development.
Advanced Computational Approaches for Rational Drug Design and Optimization
The rational design and optimization of ligands based on the this compound scaffold can be significantly accelerated by employing advanced computational techniques. These in silico methods can predict the binding affinity and mode of interaction with biological targets, thereby guiding the synthesis of more potent and selective compounds.
Key computational approaches to be explored include:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed for a series of this compound analogs to correlate their structural features with their biological activities. researchgate.netnih.gov This can help in identifying the key molecular descriptors that govern their therapeutic effects.
Molecular Docking: Docking studies can be used to predict the binding poses of these ligands within the active sites of various target proteins, such as GPCRs, enzymes, and transporters. nih.govresearchgate.netrsc.orgmdpi.com This provides valuable insights into the specific molecular interactions that are crucial for binding and can guide the design of derivatives with improved affinity.
Pharmacophore Modeling: Ligand-based and structure-based pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. nih.govnih.govresearchgate.net These models can then be used for virtual screening of compound libraries to identify novel hits with the desired pharmacological profile.
The integration of these computational tools will enable a more focused and efficient drug discovery process, reducing the time and cost associated with synthesizing and testing large numbers of compounds.
Development of Multi-Target Ligands Based on this compound Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in the development of multi-target ligands, which can simultaneously modulate several key proteins involved in the disease process. The this compound scaffold, with its inherent structural flexibility and multiple points for chemical modification, is an excellent starting point for the design of such multi-target agents.
For instance, in the context of neurodegenerative diseases, a multi-target approach could involve designing ligands that not only act on a primary target like a dopamine receptor but also exhibit properties such as iron chelation to reduce oxidative stress. nih.gov Similarly, in oncology, a single molecule could be designed to inhibit multiple kinases that are crucial for tumor growth and survival. mdpi.comnih.gov
The development of multi-target ligands from this scaffold will require a deep understanding of the structure-activity relationships for each target and the clever application of medicinal chemistry principles to integrate the necessary pharmacophoric features into a single molecule.
Integration of Omics Data with Structure-Activity Relationships for Systems-Level Understanding
The advent of "omics" technologies, such as genomics, transcriptomics, and proteomics, provides an unprecedented opportunity to understand the systemic effects of drug candidates. Integrating this large-scale biological data with traditional structure-activity relationship (SAR) studies can offer a more holistic view of a compound's mechanism of action and potential off-target effects.
For the this compound scaffold, future research should aim to:
Correlate Gene Expression Profiles with Biological Activity: By treating cells with a series of analogs and analyzing the resulting changes in gene expression, it may be possible to identify novel biological pathways affected by these compounds. This transcriptomic data can then be correlated with the observed SAR to provide a deeper understanding of their mechanism of action.
Identify Protein Interaction Networks: Proteomics approaches can be used to identify the direct protein targets of these ligands and to map their interaction networks within the cell. This can help in elucidating the full spectrum of their biological effects and in predicting potential side effects.
By combining these systems-level approaches with classical medicinal chemistry, researchers can move beyond a single-target focus and develop a more comprehensive understanding of how the this compound scaffold and its derivatives interact with complex biological systems. This integrated approach holds the key to unlocking the full therapeutic potential of this versatile chemical entity.
Q & A
Q. Characterization Methods :
- Mass Spectrometry (MS) : Confirming molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
- NMR : Key signals include δ 2.3–3.0 ppm (piperazine CH₂ groups) and δ 1.2–1.4 ppm (ethyl group protons) .
- Crystallography : SHELX software for resolving stereochemistry in crystalline intermediates .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Q. Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₄N₃⁺ for the protonated form) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing piperazine vs. butyl chain signals) and carbon hybridization .
- X-ray Diffraction (XRD) : Resolves spatial arrangement, critical for chiral centers or stereoisomers .
- HPLC-Purity Analysis : Quantifies impurities (e.g., residual solvents or unreacted intermediates) .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Q. Answer :
- Reaction Condition Screening :
- Temperature : Elevated temps (e.g., 140°C in sealed tubes) enhance reaction rates but may require pressure control .
- Catalysts : Use of triethylamine (TEA) to scavenge acids in nucleophilic substitutions .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Workflow Integration : Automated liquid handlers for reproducible small-scale trials before scaling up .
Data-Driven Example :
A 16% increase in yield was reported when switching from methanol to 95% ethanol in alkylation steps, attributed to reduced side-product formation .
Advanced: How should discrepancies in pharmacological activity data (e.g., receptor binding assays) be addressed?
Answer :
Stepwise Troubleshooting :
Purity Verification : Re-analyze compound via HPLC to rule out degradation or impurities .
Stereochemical Confirmation : Use chiral chromatography or XRD to check for unintended diastereomers (e.g., cis/trans isomers in cyclohexyl derivatives) .
Assay Conditions :
- Adjust pH (protonation of the amine affects receptor affinity) .
- Validate cell lines (e.g., CHO cells for GPCR studies) and ligand concentrations .
Computational Validation : Molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .
Case Study : A 20% variation in IC₅₀ values for piperazine derivatives was resolved by identifying residual DMSO (from stock solutions) as an assay interferent .
Advanced: What strategies are effective for studying the compound’s mechanism of action in biological systems?
Q. Answer :
- Target Identification :
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes .
- In Silico Tools :
Example : MD simulations revealed that the ethyl group in this compound enhances hydrophobic interactions with receptor pockets compared to methyl analogs .
Advanced: How can computational methods aid in the design of derivatives with improved selectivity?
Q. Answer :
- Pharmacophore Modeling : Define essential features (e.g., amine distance from piperazine ring) using tools like Schrödinger’s Phase .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing ethyl with cyclopropyl) .
- ADMET Prediction : SwissADME or pkCSM to optimize solubility and reduce CYP450 inhibition .
Case Study : FEP-guided substitution of the ethyl group with a cyclopropylmethyl moiety improved selectivity for κ-opioid receptors by 15-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
